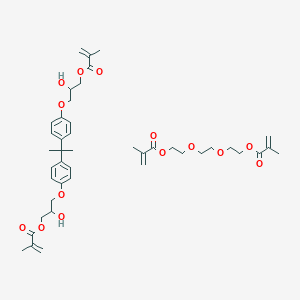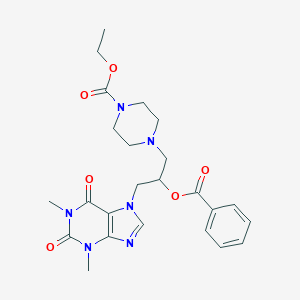
Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)-, is a synthetic compound that belongs to the xanthine class of drugs. It is a bronchodilator drug that is used to treat respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline works by relaxing the smooth muscles in the airways, which makes it easier to breathe.
作用機序
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of the smooth muscles in the airways, which makes it easier to breathe. Theophylline also has an inhibitory effect on the release of histamine, leukotrienes, and other inflammatory mediators.
生化学的および生理学的効果
Theophylline has a number of biochemical and physiological effects. It increases heart rate and cardiac output, which can lead to an increase in blood pressure. It also increases diuresis and causes a shift of potassium from the intracellular to the extracellular compartment. Theophylline can also cause gastrointestinal disturbances, such as nausea, vomiting, and diarrhea.
実験室実験の利点と制限
Theophylline has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, Theophylline has some limitations for lab experiments. It has a narrow therapeutic index, which means that the dose needs to be carefully controlled to avoid toxicity. It also has a number of side effects, which can affect the results of experiments.
将来の方向性
There are a number of future directions for the study of Theophylline. One area of research is the development of new formulations of Theophylline that have improved pharmacokinetic properties. Another area of research is the investigation of the use of Theophylline in the treatment of other conditions, such as heart failure and cerebral ischemia. Theophylline has also been shown to have potential as an anti-cancer agent, and further research in this area is warranted.
合成法
Theophylline can be synthesized by a variety of methods, including the Fischer indole synthesis, the Knorr pyrazole synthesis, and the Pictet-Spengler reaction. The most commonly used method for the synthesis of Theophylline is the Fischer indole synthesis. This method involves the reaction of 2,6-dichloro-4-nitrophenol with ethyl glycinate to form 7-ethyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-one. This compound is then treated with benzoyl chloride to form Theophylline.
科学的研究の応用
Theophylline has been extensively studied for its therapeutic effects in the treatment of respiratory conditions. It has also been studied for its potential use in the treatment of other conditions, such as heart failure, cerebral ischemia, and cancer. Theophylline has been shown to have anti-inflammatory, immunomodulatory, and antioxidant properties. It has also been shown to improve cognitive function and memory.
特性
CAS番号 |
19977-14-1 |
|---|---|
製品名 |
Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)- |
分子式 |
C24H30N6O6 |
分子量 |
498.5 g/mol |
IUPAC名 |
ethyl 4-[2-benzoyloxy-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H30N6O6/c1-4-35-24(34)29-12-10-28(11-13-29)14-18(36-22(32)17-8-6-5-7-9-17)15-30-16-25-20-19(30)21(31)27(3)23(33)26(20)2/h5-9,16,18H,4,10-15H2,1-3H3 |
InChIキー |
SBCDETAPNIEMGJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC(=O)C4=CC=CC=C4 |
正規SMILES |
CCOC(=O)N1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



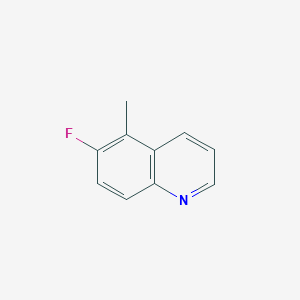
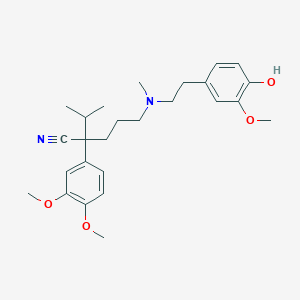
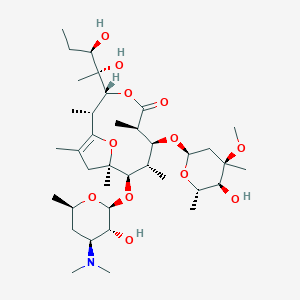
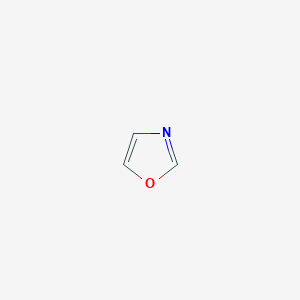


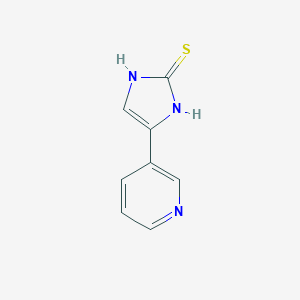

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
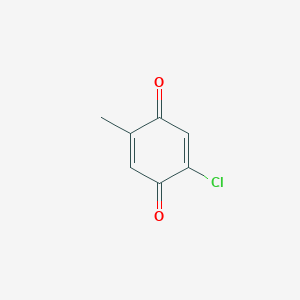

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
